molecular formula C18H14ClN5OS B2473795 1-(4-chlorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine CAS No. 1207024-65-4

1-(4-chlorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2473795
CAS No.: 1207024-65-4
M. Wt: 383.85
InChI Key: FENVTGQTTZOCRZ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a heterocyclic compound featuring a 1,2,3-triazole core linked to a 4-chlorophenyl group at position 1 and a 4-(4-methoxyphenyl)thiazole moiety at position 2. The triazole and thiazole rings contribute to its aromatic and electronic properties, while the chlorine and methoxy substituents modulate steric and electronic effects.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5OS/c1-25-14-8-2-11(3-9-14)15-10-26-18(21-15)16-17(20)24(23-22-16)13-6-4-12(19)5-7-13/h2-10H,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENVTGQTTZOCRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-chlorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a synthetic derivative that incorporates several bioactive moieties, including a triazole and thiazole ring. This structural complexity suggests a diverse range of biological activities, which have been the subject of various studies.

Chemical Structure

The molecular formula for this compound is C24H21ClN4OSC_{24}H_{21}ClN_4OS, and its structure can be represented as follows:

Structure  Insert molecular structure diagram here \text{Structure }\text{ Insert molecular structure diagram here }

Anticancer Activity

Recent studies have indicated that compounds containing triazole and thiazole moieties exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown promising results in inhibiting the growth of various cancer cell lines.

  • Case Study : A study reported that triazole derivatives demonstrated IC50 values ranging from 1.61 µg/mL to 2.32 µg/mL against human cancer cell lines such as A-431 and Jurkat cells. These results suggest a strong potential for anticancer applications in similar compounds .
CompoundCell LineIC50 (µg/mL)
1A-4311.61
2Jurkat2.32

Anti-inflammatory Activity

The anti-inflammatory effects of the compound have also been studied extensively. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and oxidative stress markers.

  • Mechanism : The compound has been observed to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages activated by lipopolysaccharide (LPS). This inhibition is crucial for reducing inflammation in various pathological conditions .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory properties, the compound has demonstrated antimicrobial activity against various pathogens.

  • Research Findings : A study highlighted that certain derivatives exhibited significant activity against Mycobacterium tuberculosis with IC50 values as low as 2.03 µM, indicating potential as a therapeutic agent against tuberculosis .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be largely attributed to its structural components:

  • Thiazole Ring : Essential for cytotoxic activity.
  • Triazole Moiety : Enhances interaction with biological targets.

Research indicates that modifications on the phenyl rings significantly affect the potency of these compounds; electron-donating groups tend to increase activity .

Chemical Reactions Analysis

Nucleophilic Reactions at the Triazole-5-Amine Group

The primary amine (-NH₂) at position 5 of the triazole ring exhibits nucleophilic reactivity, enabling the following transformations:

Reaction TypeConditionsProductSource Citations
Acylation Acetic anhydride, DMF, 0°C to rtAcetamide derivative (R-NHCOCH₃) via acetyl transfer
Schiff Base Formation Aromatic aldehydes, piperidine, refluxHydrazone derivatives (R-N=CH-Ar) with substituted benzaldehyde moieties
Alkylation Alkyl halides, DIPEA, THFN-Alkylated products (R-NH-R')

Key Findings :

  • Acylation proceeds efficiently in polar aprotic solvents (e.g., DMF) with activating agents like TSTU (tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate).

  • Schiff base formation with 3-methoxy-4-hydroxybenzaldehyde under reflux yields stabilized hydrazones with potential bioactivity .

Electrophilic Aromatic Substitution (EAS) on Aromatic Rings

The 4-chlorophenyl and 4-methoxyphenyl substituents influence EAS reactivity:

Reaction TypePositionConditionsProductSource Citations
Nitration Para to methoxy groupHNO₃/H₂SO₄, 0–5°CNitro-substituted aryl ring
Sulfonation Meta to chlorineFuming H₂SO₄, 50°CSulfonic acid derivative

Reactivity Trends :

  • The 4-methoxyphenyl group activates the aryl ring for electrophilic attack at the para position due to electron-donating effects (-OCH₃) .

  • The 4-chlorophenyl group directs substituents to the meta position via deactivation (-Cl) .

Cross-Coupling Reactions Involving the 4-Chlorophenyl Group

The chlorine atom on the phenyl ring participates in palladium-catalyzed couplings:

Reaction TypeConditionsProductSource Citations
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, refluxBiaryl derivatives (e.g., 4-arylphenyl)
Sonogashira Coupling CuI, Pd(PPh₃)₂Cl₂, NEt₃, THFAlkyne-functionalized analogs

Mechanistic Notes :

  • Suzuki coupling replaces Cl with aryl boronic acids (e.g., 4-trifluoromethylphenylboronic acid) under inert conditions .

  • Sonogashira reactions require copper co-catalysts to form C-C bonds with terminal alkynes .

Thiazole Ring Reactivity

The 1,3-thiazole moiety undergoes selective modifications:

Reaction TypeSite of ReactivityConditionsProductSource Citations
Electrophilic Substitution C-5 position of thiazoleBr₂, FeBr₃, CHCl₃Brominated thiazole derivatives
Oxidation Sulfur atomH₂O₂, AcOH, 60°CThiazole sulfoxide/sulfone

Key Observations :

  • Bromination occurs preferentially at the C-5 position due to electron-rich aromatic character .

  • Oxidation of the thiazole sulfur is feasible but requires strong oxidizing agents .

Triazole Ring Stability and Cycloadditions

The 1,2,3-triazole core demonstrates stability under acidic/basic conditions but participates in:

Reaction TypeConditionsProductSource Citations
Click Cycloaddition CuSO₄, sodium ascorbate, H₂O/THFTriazole-linked conjugates (e.g., PEGylated analogs)

Mechanistic Insights :

  • The triazole’s stability under physiological conditions makes it ideal for bioconjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Salt Formation and Purification

The amine group facilitates salt formation for enhanced solubility:

Reaction TypeConditionsProductSource Citations
Hydrochloride Salt HCl (1 M), methanol, refluxWater-soluble hydrochloride salt

Applications :

  • Hydrochloride salts improve crystallinity and bioavailability during pharmaceutical formulation.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The methoxy group (electron-donating) in the target compound contrasts with ethyl (electron-neutral) or nitro groups (electron-withdrawing, e.g., ), influencing redox properties and binding affinity .
  • Heterocyclic Core : Unlike imidazo[1,2-a]pyridine derivatives (), the triazole-thiazole framework offers distinct hydrogen-bonding capabilities and conformational rigidity .

Physicochemical Properties

  • Solubility : The methoxy group in the target compound improves aqueous solubility compared to nitro-substituted analogs () but reduces lipophilicity relative to ethyl-substituted derivatives () .
  • Crystallinity : Crystallographic data () suggests that para-substituted derivatives (e.g., target compound) adopt planar conformations, whereas ortho-substituted analogs exhibit torsional strain, affecting crystal packing .

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method remains a cornerstone for thiazole preparation. For 4-(4-methoxyphenyl)-1,3-thiazol-2-amine, the following pathway is proposed:

  • Starting materials :
    • 4-Methoxyphenylacetamide (derived from 4-methoxyacetophenone via amidation).
    • Thiourea or thioamide derivatives.
  • Cyclization :
    Reacting the acetamide with bromine in the presence of thiourea under acidic conditions yields the thiazole core. For example:
    $$
    \text{4-Methoxyphenylacetamide} + \text{Thiourea} \xrightarrow[\text{HBr}]{\text{Br}_2} \text{4-(4-Methoxyphenyl)-1,3-thiazol-2-amine}
    $$
    This method parallels the synthesis of 3-(2-fluorophenyl)-6-(phenoxymethyl)-1,2,4-triazolo[3,4-b]thiadiazole, where carbon disulfide and hydrazine hydrate were used to form thiazole intermediates.

Alternative Thiazole Formation

A modified approach involves cyclocondensation of 4-methoxyphenylglyoxal with thiosemicarbazide:
$$
\text{4-Methoxyphenylglyoxal} + \text{Thiosemicarbazide} \xrightarrow{\Delta} \text{Thiazole derivative}
$$
This method, akin to the synthesis of 4-(2-methoxyphenyl)-3-(3,4,5-trimethoxyphenethyl)-2H-1,2,4-triazole-5(4H)-thione, emphasizes the use of refluxing NaOH solutions to drive cyclization.

Synthesis of the Triazole Moiety

Hydrazine-Based Cyclization

An alternative route employs hydrazine derivatives:

  • Hydrazone formation :
    Reacting 4-chlorobenzaldehyde with hydrazine to form the corresponding hydrazone.
  • Oxidative cyclization :
    Using iodine or lead tetraacetate to induce cyclization:
    $$
    \text{Hydrazone} \xrightarrow{\text{I}_2} \text{1-(4-Chlorophenyl)-1H-1,2,3-triazol-5-amine}
    $$
    Similar oxidative steps were reported in the synthesis of 3-[4-(2-chlorobenzylideneamino)-3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]-1,3-diphenylpropan-1-one, where phosphorus oxychloride facilitated cyclization.

Coupling Strategies for Thiazole-Triazole Integration

Suzuki-Miyaura Cross-Coupling

If halogenated intermediates are accessible, palladium-catalyzed coupling can link the thiazole and triazole:

  • Thiazole boronic ester :
    Prepare 2-bromo-4-(4-methoxyphenyl)thiazole and convert it to the corresponding boronic acid.
  • Triazole halide :
    Synthesize 4-iodo-1-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine.
  • Coupling :
    $$
    \text{Boronic ester} + \text{Iodo-triazole} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Target compound}
    $$
    This approach mirrors the use of coupling reactions in 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole synthesis.

Nucleophilic Aromatic Substitution

Direct substitution at the thiazole C-2 position:

  • Activated thiazole :
    Introduce a leaving group (e.g., chloride) at C-2 of the thiazole.
  • Triazole nucleophile :
    Generate a triazol-5-amine anion under basic conditions.
  • Substitution :
    $$
    \text{2-Chloro-thiazole} + \text{Triazole anion} \xrightarrow{\text{Base}} \text{Target compound}
    $$
    This method requires careful control of reaction conditions to avoid side reactions, as seen in the synthesis of 1-{(1Z)-1-[6-(4-chlorophenoxy)hexyloxy]-1-(2,4-difluorophenyl)prop-1-en-2-yl}-1H-1,2,4-triazol-4-ium nitrate.

Optimization and Green Chemistry Considerations

Solvent Selection

  • Problematic solvents like methylene chloride (cited in WO2019097306A2) are avoided due to toxicity.
  • Preferred alternatives : Ethanol-water mixtures, dimethyl carbonate, or cyclopentyl methyl ether.

Telescoping Synthesis

Combining the thiazole and triazole synthesis steps without intermediate isolation improves atom economy. For example:

  • Perform thiazole cyclization in a one-pot system.
  • Directly couple the crude thiazole intermediate with the triazole precursor.
    This strategy reduces waste and aligns with industrial practices described in patent literature.

Analytical and Purification Methods

Characterization

  • NMR : Confirm regiochemistry of the triazole and thiazole substituents.
  • HPLC-MS : Monitor reaction progress and assess purity.

Recrystallization

  • Solvent systems : Ethanol-water (3:1) or ethyl acetate-hexane mixtures, as used in 4-(2-methoxyphenyl)-3-(3,4,5-trimethoxyphenethyl)-2H-1,2,4-triazole-5(4H)-thione purification.

Q & A

Q. Which computational tools predict metabolic stability?

  • Methodological Answer : Use ADMET predictors (e.g., SwissADME) to estimate CYP450 metabolism. Validate with microsomal stability assays (rat/human liver microsomes) and LC-MS/MS to quantify parent compound degradation. Compare with in silico results to refine predictive models .

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